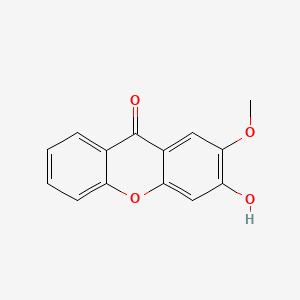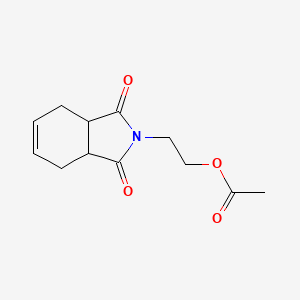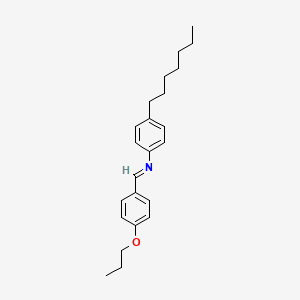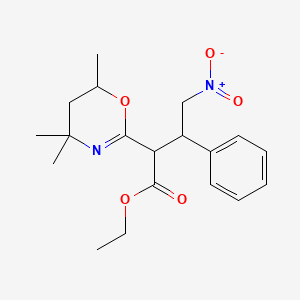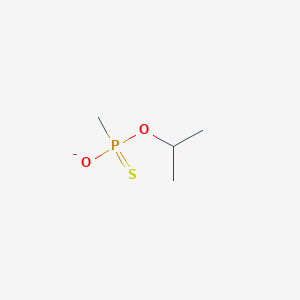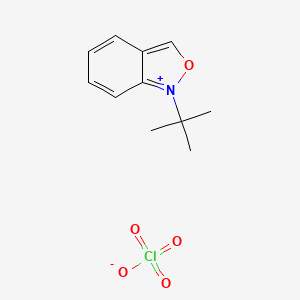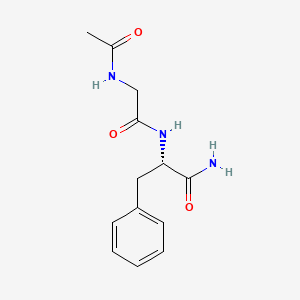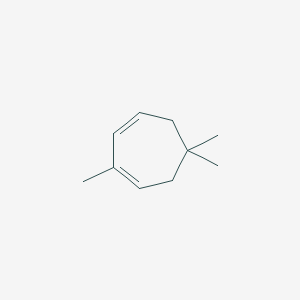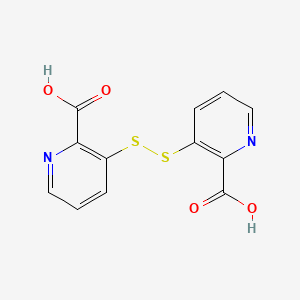![molecular formula C16H12N2O6S2 B14695343 [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid CAS No. 26555-47-5](/img/structure/B14695343.png)
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is a complex organic compound characterized by the presence of carbamoyl and disulfanyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid typically involves the reaction of phenyl isocyanate with disulfanyl compounds under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and supercritical carbon dioxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is essential to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the carbamoyl group can yield amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed under acidic conditions
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Brominated or nitrated phenyl derivatives
Applications De Recherche Scientifique
Chemistry
In chemistry, [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding biological processes at the molecular level .
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mécanisme D'action
The mechanism of action of [[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid involves its interaction with molecular targets such as enzymes and receptors. The disulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler compound with similar functional groups but lacking the disulfanyl linkage.
Disulfiram: Contains disulfanyl groups and is used as an alcohol deterrent.
Carbamoylcholine: A carbamate derivative used in ophthalmology.
Uniqueness
[[Carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid is unique due to its combination of carbamoyl and disulfanyl groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
26555-47-5 |
|---|---|
Formule moléculaire |
C16H12N2O6S2 |
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
[[carboxy(phenyl)carbamoyl]disulfanyl]carbonyl-phenylcarbamic acid |
InChI |
InChI=1S/C16H12N2O6S2/c19-13(20)17(11-7-3-1-4-8-11)15(23)25-26-16(24)18(14(21)22)12-9-5-2-6-10-12/h1-10H,(H,19,20)(H,21,22) |
Clé InChI |
YYDHBZCRMSJJJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C(=O)O)C(=O)SSC(=O)N(C2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


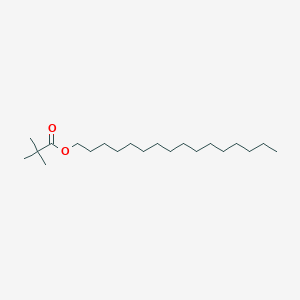
![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
